Myricanol triacetate
CAS No.: 34509-52-9
Cat. No.: VC0154854
Molecular Formula: C36H72O7
Molecular Weight: 616.965
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34509-52-9 |
|---|---|
| Molecular Formula | C36H72O7 |
| Molecular Weight | 616.965 |
| IUPAC Name | acetic acid;triacontanal |
| Standard InChI | InChI=1S/C30H60O.3C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;3*1-2(3)4/h30H,2-29H2,1H3;3*1H3,(H,3,4) |
| Standard InChI Key | MFGOMAMZKDKXRC-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O.CC(=O)O.CC(=O)O.CC(=O)O |
| Appearance | Powder |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Myricanol triacetate is characterized by the molecular formula C27H32O8 and has a molecular weight of 484.5 g/mol. Structurally, it maintains the cyclic diarylheptanoid backbone of myricanol but features acetylation at three hydroxyl positions, which significantly alters its physical and chemical properties compared to the parent compound.
The structural modification through acetylation typically enhances certain properties such as lipophilicity and membrane permeability, which can influence the compound's pharmacokinetic profile and biological activity. The parent compound, myricanol, has the molecular formula C21H26O5 and a molecular weight of 358.4 g/mol, demonstrating the substantial change in molecular composition resulting from the triacetylation process .
Natural Sources
Myricanol and its derivatives, including myricanol triacetate, are primarily found in plants belonging to the Myricaceae family. The parent compound myricanol has been reported in Morella esculenta, Morella rubra, and other related plant species . The triacetate derivative is typically obtained through isolation from natural sources followed by chemical modification, or it may be synthesized directly from myricanol extracted from plant material .
Biological Activities
Overview of Pharmacological Effects
Myricanol triacetate exhibits a diverse range of biological activities that have been documented in various research studies. Its primary reported activities include:
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Anti-inflammatory effects
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Antioxidant properties
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Neuroprotective capabilities
These properties position myricanol triacetate as a compound of interest for various therapeutic applications, particularly in conditions characterized by inflammation, oxidative stress, and neurodegeneration.
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant activities of myricanol triacetate contribute to its potential therapeutic value. These properties are common among many diarylheptanoids and their derivatives, making them valuable candidates for addressing conditions characterized by chronic inflammation and oxidative damage.
Antibacterial Activity
Beyond its anti-inflammatory and antioxidant properties, myricanol triacetate has demonstrated antibacterial activity. This property enhances its versatility for potential applications in both pharmaceutical and cosmetic industries, where antimicrobial effects are often desirable.
Neuroprotective Mechanisms
Autophagy Enhancement
The mechanism of tau clearance promoted by myricanol compounds involves enhancement of autophagy, a cellular process responsible for degrading and recycling cellular components. This process is inhibited by the mTOR pathway, and research suggests that myricanol compounds may enhance autophagy through inhibition of this pathway.
Comparative Analysis with Related Compounds
Myricanol and Its Derivatives
To better understand the significance of myricanol triacetate, it is valuable to compare it with myricanol and other derivatives that have been studied. The table below provides a comparative overview of these compounds:
| Compound | Molecular Formula | Molecular Weight | Key Biological Activities | Research Focus |
|---|---|---|---|---|
| Myricanol | C21H26O5 | 358.4 g/mol | Anti-inflammatory, antioxidant, regulation of tau protein | Alzheimer's disease, anticancer effects |
| Myricanol Triacetate | C27H32O8 | 484.5 g/mol | Anti-inflammatory, antioxidant, neuroprotective | Autophagic tau clearance, cosmetics |
| Myricanol-9-acetate | Not fully specified in literature | Not fully specified | Anticancer activity against MCF-7, MiaPaCa-2, and HCT 116 cell lines | Cancer research, apoptosis induction |
| Dimethylmyricacene | Not fully specified in literature | Not fully specified | Inhibitory effect against human topoisomerase 1B | Anticancer research |
This comparison highlights the structural and functional diversity within the family of myricanol compounds. Each derivative exhibits distinct biological activities and research applications, though some overlap in their basic properties and potential therapeutic areas .
Research Applications
Cosmetic Applications
Beyond pharmaceutical applications, myricanol triacetate has found use in the cosmetic industry. Its antioxidant and antibacterial properties make it a versatile ingredient for cosmetic formulations, where these properties can contribute to product stability and skin health benefits.
The antioxidant activity, in particular, is valuable for cosmetic applications focused on anti-aging and skin protection against environmental stressors. Additionally, the antibacterial properties can contribute to preservation and skin health benefits in cosmetic products.
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